3-(1H-Pyrrol-1-yl)quinoline
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Overview
Description
3-(1H-Pyrrol-1-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrol-1-yl)quinoline typically involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] react with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . Another method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrrol-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-(1H-Pyrrol-1-yl)quinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases . Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with the cell wall synthesis of microorganisms .
Comparison with Similar Compounds
3H-Pyrrolo[2,3-c]quinoline: Known for its antibacterial and antifungal properties.
Pyrrolo[1,2-a]quinoxalines: Exhibits significant biological activities, including antitumor and antimicrobial properties.
Quinolinyl-pyrazoles: Emerging as potential inhibitors of phosphodiesterase 10A (PDE10A), showing promise in treating neurological disorders.
Uniqueness: 3-(1H-Pyrrol-1-yl)quinoline stands out due to its unique structural combination of pyrrole and quinoline rings, which imparts distinct photophysical properties and a broad spectrum of biological activities
Properties
CAS No. |
795274-73-6 |
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Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-pyrrol-1-ylquinoline |
InChI |
InChI=1S/C13H10N2/c1-2-6-13-11(5-1)9-12(10-14-13)15-7-3-4-8-15/h1-10H |
InChI Key |
SIJOSTVISLGDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N3C=CC=C3 |
Origin of Product |
United States |
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